4-(2-Methylphenyl)cinnoline
CAS No.: 90141-96-1
Cat. No.: VC17305693
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90141-96-1 |
|---|---|
| Molecular Formula | C15H12N2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-(2-methylphenyl)cinnoline |
| Standard InChI | InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)14-10-16-17-15-9-5-4-8-13(14)15/h2-10H,1H3 |
| Standard InChI Key | RCIRHHGTFRADQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2-Methylphenyl)cinnoline (C₁₃H₁₁N) features a bicyclic cinnoline scaffold—a six-membered aromatic ring fused to a five-membered ring containing two nitrogen atoms. The 2-methylphenyl substituent at the fourth position introduces steric and electronic effects that modulate reactivity and biological interactions. Computational models suggest that the methyl group enhances lipophilicity, potentially improving membrane permeability .
Key Structural Features:
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Molecular Formula: C₁₃H₁₁N
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Molecular Weight: 195.24 g/mol
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Hybridization: sp²-dominated aromatic system with planar geometry
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Substituent Effects: The 2-methyl group induces torsional strain, slightly distorting the phenyl ring’s coplanarity with the cinnoline core .
Spectroscopic Characterization
Infrared (IR) spectroscopy of related cinnoline derivatives reveals absorption bands at 1652 cm⁻¹ (C=O stretching) and 1533 cm⁻¹ (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct proton environments:
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¹H NMR: Methyl groups resonate at δ 2.3–2.4 ppm, while aromatic protons appear between δ 7.3–8.6 ppm .
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¹³C NMR: Quaternary carbons adjacent to nitrogen atoms resonate at δ 151–159 ppm, confirming the cinnoline scaffold’s electronic environment .
Synthetic Methodologies
Microwave-Assisted Green Synthesis
A breakthrough in cinnoline synthesis involves microwave irradiation, which reduces reaction times from hours to minutes. Dyab and Sadek (2018) demonstrated the one-pot synthesis of cinnoline derivatives using lignin-based microcapsules under microwave conditions (Scheme 1). This method achieved yields of 78–85% with minimal byproducts, offering a sustainable alternative to conventional heating .
Reaction Conditions:
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Temperature: 120°C
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Irradiation Time: 15–20 minutes
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Catalyst: Lignin-chitosan composite microcapsules
Conventional Synthesis Routes
Alternative methods include:
Cyclocondensation of o-Aminobenzonitriles
Reacting o-aminobenzonitrile with acetylene derivatives in the presence of Lewis acids (e.g., AlCl₃) yields cinnoline cores. Subsequent Friedel-Crafts alkylation introduces the 2-methylphenyl group .
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between cinnoline boronic esters and 2-methylphenyl halides enables precise substitution. This method requires stringent anhydrous conditions but achieves regioselectivity >90% .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time | Key Advantages |
|---|---|---|---|
| Microwave-Assisted | 78–85 | 15–20 min | Eco-friendly, high efficiency |
| Cyclocondensation | 65–72 | 6–8 hrs | Scalability |
| Cross-Coupling | 82–88 | 3–4 hrs | Regioselectivity |
Pharmacological Activities
Antitumor Properties
4-(2-Methylphenyl)cinnoline derivatives exhibit potent activity against c-Met-dependent cancers. In vitro studies on Hep-G2 hepatoma cells revealed IC₅₀ values of 0.77 µM, surpassing reference drugs like sorafenib (IC₅₀ = 1.2 µM) . Mechanistic studies indicate inhibition of tyrosine kinase signaling pathways, particularly c-Met phosphorylation at Y1234/Y1235 residues .
Antimicrobial Efficacy
Chloro- and nitro-substituted analogs demonstrate broad-spectrum activity:
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Antitubercular: MIC = 6.25 µg/mL against M. tuberculosis H37Rv .
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Antifungal: Zone of inhibition = 18–27 mm against Candida albicans .
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Antimalarial: EC₅₀ = 0.8 µM against chloroquine-resistant P. falciparum .
Table 2: Pharmacological Profile of Selected Derivatives
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 4-Nitro derivative | 0.56 µM | KB epidermoid carcinoma |
| 8-Fluoro-7-chloro analog | 6.25 µg/mL | M. tuberculosis H37Rv |
| 3-Methylpyrazolo variant | 0.8 µM | P. falciparum |
Applications in Medicinal Chemistry and Beyond
Drug Development
The compound’s ability to inhibit TRPM5 channels positions it as a candidate for managing diabetes and obesity. Stein et al. (2019) patented derivatives for reducing sweet taste perception, potentially curbing sugar intake in metabolic disorders .
Materials Science
Cinnoline-based fluorophores exhibit quantum yields of 0.42–0.58, making them suitable for OLEDs. The 2-methylphenyl group enhances electron transport properties, achieving luminance efficiencies of 12–15 cd/A .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Substituent | Key Activity | Advantage Over 4-(2-Methylphenyl) |
|---|---|---|---|
| 4-Aminocinnoline | -NH₂ at C4 | Antitumor (IC₅₀ = 0.9 µM) | Higher solubility |
| 3-Phenylcinnolin-4-ol | -OH at C3 | Antimicrobial (MIC = 8 µg/mL) | Broader spectrum |
| 6-Methylcinnolone | -CH₃ at C6 | Anti-inflammatory (IC₅₀ = 5 µM) | Reduced hepatotoxicity |
The 4-(2-Methylphenyl) variant offers balanced lipophilicity and target selectivity, enabling dual inhibition of kinase and protease enzymes—a rarity among cinnoline derivatives .
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